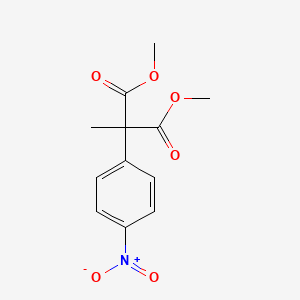
Dimethyl 2-methyl-2-(4-nitrophenyl)malonate
Overview
Description
Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is an organic compound with the molecular formula C12H13NO6 It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a nitrophenyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl 2-(4-nitrophenyl)malonate with methyl iodide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is typically carried out at 0°C and then allowed to warm to room temperature over 18 hours. The product is then purified through extraction and chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic substitution: Various substituted malonates depending on the nucleophile used.
Reduction: Dimethyl 2-methyl-2-(4-aminophenyl)malonate.
Hydrolysis: 2-methyl-2-(4-nitrophenyl)malonic acid.
Scientific Research Applications
Dimethyl 2-methyl-2-(4-nitrophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-2-(4-nitrophenyl)malonate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceutical research, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Dimethyl 2-(4-nitrophenyl)malonate: Lacks the additional methyl group on the central carbon.
Dimethyl malonate: Lacks the nitrophenyl group.
Diethyl 2-methyl-2-(4-nitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness: Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is unique due to the presence of both a nitrophenyl group and an additional methyl group on the central carbon. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISOAYKEOMLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid](/img/structure/B2393529.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)
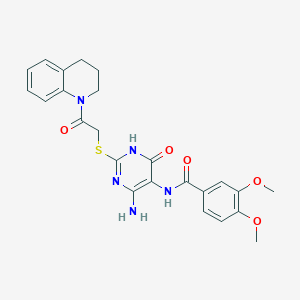
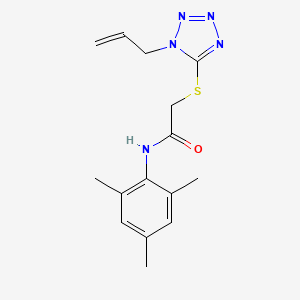
![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2393538.png)
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2393539.png)
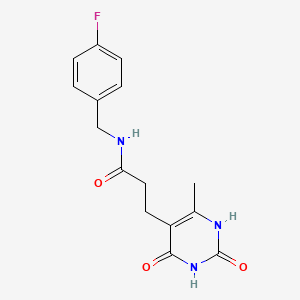

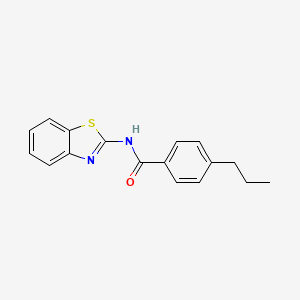


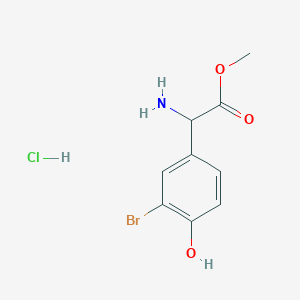
![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
